molecular formula C15H15NO3 B3215372 Methyl 2-amino-5-(benzyloxy)benzoate CAS No. 116027-17-9

Methyl 2-amino-5-(benzyloxy)benzoate

Cat. No.: B3215372
CAS No.: 116027-17-9
M. Wt: 257.28 g/mol
InChI Key: UOZBJUJYWPIQTK-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-(benzyloxy)benzoate (CAS 116027-17-9) is a valuable aromatic ester and protected aniline derivative frequently employed as a key synthetic intermediate in organic and medicinal chemistry. With a molecular formula of C15H15NO3 and a molecular weight of 257.28 g/mol , this compound features both a benzyl-protected phenol group and an amine functionality, making it a versatile building block. Its primary research value lies in its role in multi-step synthesis, particularly in the construction of complex molecules with biological activity. For instance, it serves as a direct precursor in the synthesis of Methyl 2-(benzylamino)-5-(benzyloxy)benzoate, a reaction that proceeds efficiently at room temperature to yield a solid product suitable for crystallography studies . Furthermore, structurally similar benzoate esters are integral intermediates in patented processes for the synthesis of active pharmaceutical ingredients, such as the long-acting bronchodilator salmeterol . The benzyloxy group acts as a robust protecting group for the phenolic hydroxyl, stabilizing it against unwanted reactions during synthetic sequences, and can be selectively removed later under conditions like catalytic hydrogenation to reveal the free phenol . Researchers utilize this compound to develop novel molecular entities, including N-substituted benzimidazole carboxamides investigated for their pronounced antiproliferative and antioxidative activities . This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-5-phenylmethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-18-15(17)13-9-12(7-8-14(13)16)19-10-11-5-3-2-4-6-11/h2-9H,10,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZBJUJYWPIQTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-5-(benzyloxy)benzoate can be synthesized through a multi-step process. One common method involves the reaction of methyl 2-amino-5-hydroxybenzoate with (bromomethyl)benzene in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at room temperature for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-(benzyloxy)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The benzyloxy group can be oxidized or reduced under appropriate conditions.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like alkyl halides and bases (e.g., potassium carbonate) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products

    Substitution: Formation of substituted derivatives.

    Oxidation: Conversion to benzoic acid derivatives.

    Reduction: Formation of alcohols or amines.

    Hydrolysis: Formation of 2-amino-5-(benzyloxy)benzoic acid.

Scientific Research Applications

Methyl 2-amino-5-(benzyloxy)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-amino-5-(benzyloxy)benzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially affecting cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzyloxy Benzoates

Methyl 2-amino-5-((tetrahydrofuran-3-yl)oxy)benzoate (CAS 1467213-12-2)
  • Structure : Replaces the benzyloxy group with a tetrahydrofuran-3-yloxy moiety.
  • Molecular weight: 237.26 g/mol; purity: 98% .
  • Applications : Used in medicinal chemistry for its balanced lipophilicity and hydrogen-bonding capacity.
Benzyl 2-(benzyloxy)-5-bromobenzoate (CAS 850350-09-3)
  • Structure : Bromine atom at the 5-position and a benzyl ester group.
  • Properties : The bromo substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura), making it valuable in synthesizing biaryl derivatives. Higher molecular weight (437.31 g/mol) due to the bromine and additional benzyl group .
Methyl 5-acetyl-2-(benzyloxy)benzoate
  • Structure: Acetyl group at the 5-position instead of an amino group.
  • Properties: The electron-withdrawing acetyl group reduces basicity compared to the amino analog. Used in ketone-based conjugation reactions .

Amino-Substituted Benzoates with Varied Functional Groups

Methyl 2-Amino-5-(methylsulfonyl)benzoate (CAS 90610-65-4)
  • Structure : Methylsulfonyl group at the 5-position.
  • Properties : Strong electron-withdrawing sulfonyl group results in a low predicted pKa (0.87) and high thermal stability (boiling point: 440.8°C). Molecular weight: 229.25 g/mol .
  • Applications: Potential use in sulfonamide drug development due to its reactivity.
Methyl (E/Z)-2-amino-5-(trifluoromethyl acrylate)benzoate (E-3y and Z-3y)
  • Structure : Trifluoromethyl acrylate group at the 5-position; exists as E/Z isomers (63:37 ratio).
  • Properties : The trifluoromethyl group enhances metabolic stability and lipophilicity. Synthesized via Pd-catalyzed coupling, yielding 81% combined isomer yield .
  • Applications : Fluorinated analogs are critical in agrochemical and pharmaceutical research.

Benzoates with Alternative Ester Groups

Methyl 2-Chloro-5-formylbenzoate
  • Structure : Chloro and formyl substituents at the 2- and 5-positions.
  • Properties : The formyl group facilitates nucleophilic additions, while the chloro group stabilizes the aromatic ring. Used as a precursor in heterocyclic synthesis .
Methyl 2-methoxy-5-nitrobenzoate
  • Structure : Methoxy and nitro groups at the 2- and 5-positions.
  • Properties : Nitro group imparts strong electron-withdrawing effects, reducing reactivity toward electrophilic substitution. Applications include dye and explosive intermediates .

Data Table: Key Properties of Selected Compounds

Compound Name CAS # Molecular Weight (g/mol) Key Substituents Notable Properties
Methyl 2-amino-5-(benzyloxy)benzoate Not Provided ~285.32 NH₂, OCH₂Ph Crystalline, pharmaceutical intermediate
Methyl 2-Amino-5-(methylsulfonyl)benzoate 90610-65-4 229.25 NH₂, SO₂Me Low pKa (0.87), high thermal stability
E/Z-3y Trifluoromethyl acrylate Not Provided ~317.27 NH₂, CF₃C(O)CH₂ 63:37 E/Z ratio, Pd-catalyzed synthesis
Benzyl 2-(benzyloxy)-5-bromobenzoate 850350-09-3 437.31 Br, OCH₂Ph, OCH₂Ph Cross-coupling precursor
Methyl 5-acetyl-2-(benzyloxy)benzoate 27475-09-8 ~299.31 OCH₂Ph, COCH₃ Ketone-based conjugation

Biological Activity

Methyl 2-amino-5-(benzyloxy)benzoate, also known as Benzyl 2-amino-5-(benzyloxy)benzoate, is an organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H15NO3C_{15}H_{15}NO_3. Its structure features an amino group at the 2-position and a benzyloxy group at the 5-position of the benzoate framework. This unique arrangement contributes to its chemical reactivity and biological properties.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with enzymes and receptors, enhancing binding affinity.
  • Lipophilicity : The benzyloxy group increases membrane permeability, facilitating cellular uptake.
  • Enzyme Modulation : The compound can modulate enzyme activity, influencing metabolic pathways and cellular responses.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various microbial strains, making it a candidate for developing new antimicrobial agents.
  • Anti-inflammatory Effects : The compound has been linked to anti-inflammatory activities, potentially useful in treating inflammatory diseases.
  • Anticancer Potential : Preliminary studies suggest that it may have anticancer properties by modulating pathways involved in cell proliferation and apoptosis.

Case Studies and Experimental Results

  • Antimicrobial Activity :
    • A study demonstrated that this compound exhibited significant antibacterial activity against multiple strains of E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL.
  • Anti-inflammatory Effects :
    • In vitro assays revealed that the compound reduced the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism for its anti-inflammatory properties.
  • Anticancer Activity :
    • A recent investigation into its effects on cancer cell lines showed that this compound inhibited cell growth in a dose-dependent manner, with IC50 values around 15 µM for certain cancer types .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityAnticancer Activity
This compoundModerateSignificantHigh
Methyl 2-amino-4,5-dimethoxybenzoateLowModerateModerate
Methyl 2-amino-4,5-bis(phenylmethoxy)benzoateHighLowLow

Q & A

Q. What are the standard synthetic routes for Methyl 2-amino-5-(benzyloxy)benzoate, and how is its purity validated?

  • Methodological Answer : The synthesis typically involves benzylation of methyl 2-amino-5-hydroxybenzoate using benzyl bromide in the presence of potassium carbonate (K₂CO₃) as a base. The reaction is carried out in polar aprotic solvents like DMF or acetone under reflux conditions (60–80°C) for 6–12 hours . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures removal of unreacted starting materials. Purity is validated using ¹H NMR (e.g., characteristic NH₂ proton signals at δ 4.42 ppm) and HPLC (≥95% purity threshold) .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. Key parameters include bond lengths (e.g., C–O = 1.36 Å, C–N = 1.45 Å) and torsion angles between the benzyloxy and amino groups . ¹³C NMR resolves the carbonyl signal (δ 167 ppm) and aromatic carbons, while FTIR identifies functional groups (N–H stretch at ~3400 cm⁻¹, ester C=O at 1720 cm⁻¹) .

Q. What distinguishes this compound from structurally similar analogs?

  • Methodological Answer : A comparative analysis using structure-activity relationship (SAR) tables highlights its uniqueness:
CompoundKey DifferencesReactivity
Methyl 5-amino-2-hydroxybenzoateLacks benzyloxy groupReduced electrophilicity
Methyl 5-nitro-2-(benzyloxy)benzoateNitro group replaces aminoAlters nucleophilic substitution pathways
The amino-benzyloxy combination in this compound enables dual reactivity (e.g., hydrogen bonding and electrophilic substitution), critical for drug intermediate synthesis .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in large-scale synthesis?

  • Methodological Answer : Ultrasound-assisted synthesis reduces reaction time from 12 hours to 4 hours by enhancing mass transfer. Key parameters include:
  • Solvent: DMF (dielectric constant ε = 37) for improved dipole interactions.
  • Catalyst: K₂CO₃ (2.5 equiv) to deprotonate the hydroxyl group efficiently.
  • Temperature: 50°C (lower than traditional reflux) to minimize side reactions.
    Yield improvements (from 65% to 85%) are quantified via GC-MS and HPLC . Contradictions in solvent selection (e.g., acetone vs. DMF) require empirical testing to balance cost and efficiency .

Q. What intramolecular interactions stabilize the crystal structure of this compound?

  • Methodological Answer : SC-XRD analysis reveals an intramolecular N–H∙∙∙O hydrogen bond (distance = 2.035 Å) between the amino group and ester carbonyl, which reduces conformational flexibility. Intermolecular van der Waals interactions between benzyl rings (3.8 Å spacing) contribute to lattice stability. Hirshfeld surface analysis quantifies contact contributions: H∙∙∙H (62%), C∙∙∙H (18%) . These interactions guide co-crystal design for improved solubility .

Q. How can computational modeling predict the biological activity of derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311G++(d,p)) optimize the molecular geometry and calculate frontier molecular orbitals (HOMO-LUMO gap = 4.8 eV), indicating moderate electrophilicity. Molecular docking (AutoDock Vina) against target enzymes (e.g., cyclooxygenase-2) predicts binding affinity (ΔG = -8.2 kcal/mol) by simulating hydrogen bonds with Ser530 and hydrophobic interactions with Val348. Validation via in vitro assays (IC₅₀ = 12 µM) confirms anti-inflammatory potential .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-amino-5-(benzyloxy)benzoate
Reactant of Route 2
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